P2Y6 Receptor Antagonism: Micromolar Potency vs. Nanomolar Benchmark and Unsubstituted Piperidine Inactivity
(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol exhibits measurable, albeit moderate, antagonist activity at the human P2Y6 receptor with an IC50 of 2.91 µM (2,910 nM) [1]. This is in direct contrast to the potent nanomolar activity of an optimized P2Y6 antagonist (BDBM50454137) with an IC50 of 37 nM, a 78-fold difference [2], and the complete lack of activity (IC50 >32 µM) of unsubstituted pyridyl piperidine analogs against similar targets [3]. This data positions the target compound not as a lead drug candidate, but as a defined intermediate-potency tool compound suitable for establishing SAR trends or as a low-affinity control.
| Evidence Dimension | P2Y6 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 2,910 nM (2.91 µM) |
| Comparator Or Baseline | BDBM50454137 (potent antagonist): 37 nM; Unsubstituted pyridyl piperidine analog: >32,000 nM |
| Quantified Difference | 78-fold less potent vs. BDBM50454137; >11-fold more potent vs. inactive analog |
| Conditions | Human P2Y6 receptor expressed in 1321N1 cells; inhibition of UDP-induced intracellular calcium mobilization |
Why This Matters
This quantitative ranking defines the compound's precise utility in assay development—it serves as a well-characterized low-potency control or a scaffold for further optimization, preventing its misapplication as a potent tool.
- [1] BindingDB. (2024). BDBM50569546: IC50 = 2.91E+3 nM. Assay: Antagonist activity at human P2Y6 receptor. View Source
- [2] BindingDB. (2024). BDBM50454137: IC50 = 37 nM. Assay: Antagonist activity at human P2Y6 receptor. View Source
- [3] PMC. (2017). Table 4: IC50 values for unsubstituted pyridyl piperidine analogs. PMC4963206. View Source
